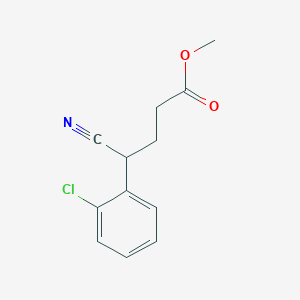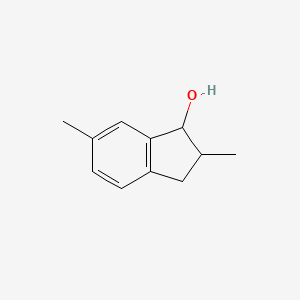![molecular formula C18H23N3O3S B11718065 (2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)
(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[1-(6-HEXYL-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-(6-HEXYL-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core is synthesized through a cyclization reaction involving a phenolic compound and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Hexyl Group: The hexyl group is introduced through an alkylation reaction using hexyl halide and a suitable base.
Formation of the Thiourea Moiety: The thiourea moiety is introduced by reacting the chromen derivative with thiourea under reflux conditions in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-(6-HEXYL-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; room temperature to reflux conditions.
Substitution: Alkyl halides, acyl chlorides; organic solvents; room temperature to reflux conditions.
Major Products Formed
Oxidation: Oxidized chromen derivatives.
Reduction: Reduced chromen derivatives.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of [(Z)-[1-(6-HEXYL-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interaction with DNA/RNA: Intercalating into DNA or RNA strands and affecting their function.
Modulation of Signaling Pathways: Interfering with cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
[(Z)-[1-(6-HEXYL-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA can be compared with other chromen derivatives such as:
Coumarin: Known for its anticoagulant properties.
Esculetin: Exhibits antioxidant and anti-inflammatory activities.
Warfarin: A widely used anticoagulant medication.
The uniqueness of [(Z)-[1-(6-HEXYL-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA lies in its specific structural features and the presence of the thiourea moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23N3O3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[(Z)-1-(6-hexyl-7-hydroxy-2-oxochromen-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C18H23N3O3S/c1-3-4-5-6-7-12-8-13-9-14(11(2)20-21-18(19)25)17(23)24-16(13)10-15(12)22/h8-10,22H,3-7H2,1-2H3,(H3,19,21,25)/b20-11- |
InChI Key |
QPRFOIUWODUGJJ-JAIQZWGSSA-N |
Isomeric SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)/C(=N\NC(=S)N)/C)O |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=NNC(=S)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)


![(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B11718014.png)


![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)

